1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14-5-3-2-4-12(14)17-15(19)16-8-6-13(18)11-7-9-21-10-11/h2-5,7,9-10,13,18H,6,8H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXTWWJGJKHFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, with the CAS number 1428365-86-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological potential and mechanisms of action.
The molecular formula for this compound is C15H18N2O4, with a molecular weight of 290.31 g/mol. The structure features a furan ring and a methoxyphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 1428365-86-9 |
Synthesis
The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. The initial steps focus on creating the furan-3-yl-3-hydroxypropyl intermediate, followed by coupling it with 2-methoxybenzylamine to form the final urea compound. Reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine to enhance yields.
Antitumor Activity
Research indicates that compounds similar to 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea exhibit significant antitumor properties. For instance, derivatives of urea compounds have shown promising results in inhibiting cancer cell lines. A comparative study highlighted that certain urea derivatives demonstrated IC50 values ranging from 0.01 µM to 14.31 µM against various cancer cell lines such as MCF-7 and NCI-H460 .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interstrand Cross-Linking : Similar compounds have shown efficacy through the formation of DNA cross-links, which impede cancer cell replication .
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells, leading to cell death and reduced tumor growth .
- Inhibition of Key Kinases : Compounds related to this structure have been noted for their ability to inhibit kinases involved in cell proliferation, such as Aurora-A kinase .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various urea derivatives on A549 lung cancer cells, where one derivative exhibited an IC50 of 49.85 µM, indicating moderate cytotoxicity .
- Mechanistic Insights : In another study, compounds structurally similar to 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea were tested for their ability to induce DNA damage in cancer cells, revealing significant single-strand breaks at concentrations around 100 µM .
Comparison with Similar Compounds
Piperazine-Based Ureas (HBK Series)
The HBK compounds (HBK14–HBK19) in are piperazine derivatives with phenoxy-alkyl chains and 2-methoxyphenyl groups. Key differences include:
- Core Structure : The target compound lacks the piperazine ring present in HBK analogs, replacing it with a hydroxypropyl-furan linker. This structural divergence likely alters target selectivity; piperazine moieties are often associated with serotonin or dopamine receptor modulation, whereas the urea-furan system may favor alternative pathways.
- Substituents: The HBK series incorporates halogenated (e.g., 2-chloro in HBK15) or methylated phenoxy groups (e.g., 2,4,6-trimethyl in HBK18), enhancing lipophilicity.
- Pharmacological Implications : HBK compounds are hydrochloride salts, which enhance bioavailability through improved solubility. The target compound’s free base form may require formulation optimization for comparable efficacy .
Table 1: Comparison with HBK Series
| Compound | Core Structure | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | Urea + hydroxypropyl | Furan-3-yl, 2-methoxyphenyl | Moderate hydrophilicity |
| HBK15 | Piperazine | 2-Chloro-6-methylphenoxy, HCl salt | High (ionized form) |
Aryl-Substituted Ureas ()
describes urea derivatives with perfluorophenyl (S1), 4-nitrophenyl (S2), and bis(trifluoromethyl)phenyl (S3) groups. Comparatively:
- Electron-Withdrawing Effects : The 2-methoxyphenyl group in the target compound is electron-rich due to the methoxy substituent, contrasting with the electron-deficient aryl groups in S1–S3. This difference may influence binding to anion receptors or enzymes reliant on charge-transfer interactions.
- Hydrogen-Bonding Capacity: The hydroxypropyl chain in the target compound provides additional hydrogen-bond donors, unlike S1–S3, which lack hydroxyl groups. This feature could enhance interactions with polar biological targets .
Table 2: Comparison with Aryl-Substituted Ureas
Methoxyphenyl Ureas ()
The polyglutamic acid conjugate in includes a 4-methoxyphenylurea moiety. Key distinctions:
Dimethyl Ureas ()
details 1-(3-isopropylphenyl)-3,3-dimethylurea (CAS 55304-10-4), a simpler urea derivative. Contrasts include:
- Substituent Complexity : The dimethyl groups in reduce hydrogen-bonding capacity, whereas the target compound’s hydroxypropyl and furan groups offer multiple interaction sites.
- Lipophilicity : The isopropylphenyl group in increases lipophilicity (LogP ~2.8), while the target compound’s polar groups likely lower LogP, affecting membrane permeability .
Table 3: Physicochemical Comparison
| Compound | Molecular Formula | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₅H₁₈N₂O₄ | ~1.5 | Hydroxypropyl, furan |
| Compound | C₁₂H₁₈N₂O | ~2.8 | Isopropyl, dimethyl |
Research Implications and Limitations
While the provided evidence highlights structural parallels, direct pharmacological data for the target compound are absent. Further studies should explore:
- Binding Assays : Compare affinity for urea-sensitive targets (e.g., soluble guanylyl cyclase) across analogs.
- ADME Profiles : Assess the hydroxypropyl group’s impact on metabolic stability versus HBK hydrochlorides or polymer conjugates.
Note: Contradictions in solubility and bioavailability between the target compound and HBK series underscore the need for formulation studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
